Cas no 2106759-68-4 (Ethyl 2-amino-4-bromo-3-fluorobenzoate)

Ethyl 2-amino-4-bromo-3-fluorobenzoate is a halogenated benzoate ester with a molecular formula of C9H9BrFNO2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents enhances its reactivity, enabling selective functionalization at multiple sites. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. Its amino group offers a handle for additional modifications, such as amide formation or diazotization. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Suitable for controlled reactions, it is commonly employed in medicinal chemistry research and fine chemical manufacturing.
Ethyl 2-amino-4-bromo-3-fluorobenzoate structure
2106759-68-4 structure
Product name:Ethyl 2-amino-4-bromo-3-fluorobenzoate
CAS No:2106759-68-4
MF:C9H9BrFNO2
Molecular Weight:262.075665235519
MDL:MFCD32879382
CID:5613006
PubChem ID:137941319

Ethyl 2-amino-4-bromo-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-4-bromo-3-fluorobenzoate
    • EN300-3280964
    • 2106759-68-4
    • SCHEMBL23951031
    • Benzoic acid, 2-amino-4-bromo-3-fluoro-, ethyl ester
    • MDL: MFCD32879382
    • インチ: 1S/C9H9BrFNO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3
    • InChIKey: DDYMRXFCIQGTFC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OCC)=C(C=1F)N

計算された属性

  • 精确分子量: 260.98007g/mol
  • 同位素质量: 260.98007g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 1.573±0.06 g/cm3(Predicted)
  • Boiling Point: 326.2±42.0 °C(Predicted)
  • 酸度系数(pKa): -0.05±0.10(Predicted)

Ethyl 2-amino-4-bromo-3-fluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3280964-10.0g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
10.0g
$1839.0 2025-03-18
Enamine
EN300-3280964-1g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4
1g
$428.0 2023-09-04
Enamine
EN300-3280964-0.1g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
0.1g
$376.0 2025-03-18
Enamine
EN300-3280964-0.25g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
0.25g
$393.0 2025-03-18
Enamine
EN300-3280964-0.5g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
0.5g
$410.0 2025-03-18
Enamine
EN300-3280964-1.0g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
1.0g
$428.0 2025-03-18
Enamine
EN300-3280964-10g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4
10g
$1839.0 2023-09-04
Enamine
EN300-3280964-5g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4
5g
$1240.0 2023-09-04
Enamine
EN300-3280964-2.5g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
2.5g
$838.0 2025-03-18
Enamine
EN300-3280964-5.0g
ethyl 2-amino-4-bromo-3-fluorobenzoate
2106759-68-4 95.0%
5.0g
$1240.0 2025-03-18

Ethyl 2-amino-4-bromo-3-fluorobenzoate 関連文献

Ethyl 2-amino-4-bromo-3-fluorobenzoateに関する追加情報

Ethyl 2-amino-4-bromo-3-fluorobenzoate (CAS No. 2106759-68-4): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 2-amino-4-bromo-3-fluorobenzoate (CAS No. 2106759-68-4) is a versatile and highly valuable intermediate in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules. The presence of both amino and bromo substituents, along with a fluorine atom, makes it an attractive scaffold for further functionalization, enabling the development of novel therapeutic agents.

The< strong>Ethyl 2-amino-4-bromo-3-fluorobenzoate molecule exhibits a benzoate core, which is a well-documented pharmacophore in medicinal chemistry. The benzoate moiety is known for its ability to enhance binding affinity and metabolic stability, making it a preferred choice for drug design. The specific arrangement of the amino, bromo, and fluorine groups on the benzene ring introduces unique electronic and steric properties, which can be exploited to modulate biological activity.

In recent years, there has been a surge in research focused on the development of fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase their metabolic stability and resistance to enzymatic degradation. This has led to the exploration of various fluorinated benzoates as potential candidates for treating a wide range of diseases.

The< strong>CAS No. 2106759-68-4 identifier ensures that researchers can reliably obtain this compound for their studies. Its availability from reputable chemical suppliers has facilitated numerous synthetic and mechanistic investigations. One of the most compelling aspects of Ethyl 2-amino-4-bromo-3-fluorobenzoate is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to construct heterocyclic structures that exhibit significant biological activity.

Recent studies have highlighted the utility of Ethyl 2-amino-4-bromo-3-fluorobenzoate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By modifying the< strong>Ethyl 2-amino-4-bromo-3-fluorobenzoate scaffold, researchers have been able to design molecules that selectively inhibit specific kinases, thereby offering new therapeutic strategies.

The bromo substituent on Ethyl 2-amino-4-bromo-3-fluorobenzoate is particularly noteworthy, as it provides a handle for further chemical transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at various positions on the benzene ring. This flexibility allows for the creation of diverse libraries of compounds that can be screened for biological activity.

In addition to its applications in kinase inhibition research, Ethyl 2-amino-4-bromo-3-fluorobenzoate has also been explored in the development of antimicrobial agents. The combination of amino and fluorine groups has been shown to enhance the efficacy of compounds against resistant bacterial strains. This underscores the importance of this intermediate in addressing emerging infectious diseases.

The< strong>Ethyl 2-amino-4-bromo-3-fluorobenzoate molecule's structural features also make it a valuable tool for computational chemistry studies. By leveraging advanced computational methods, researchers can predict how modifications to the molecule will affect its biological activity. This approach has accelerated the drug discovery process by allowing virtual screening of large compound libraries before experimental synthesis.

The growing interest in fluorinated benzoates has led to several innovative synthetic strategies being developed. These strategies aim to improve the efficiency and scalability of producing these compounds while maintaining high purity standards. Such advancements are crucial for supporting ongoing research and ensuring that scientists have access to high-quality starting materials like Ethyl 2-amino-4-bromo-3-fluorobenzoate.

In conclusion, Ethyl 2-amino-4-bromo-3-fluorobenzoate (CAS No. 2106759-68-4) is a cornerstone intermediate in modern pharmaceutical research. Its unique structural properties and versatility make it an indispensable tool for developing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is only expected to grow.

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